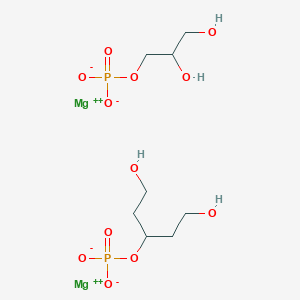
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is a complex organophosphate compound It is characterized by the presence of magnesium ions coordinated with phosphonatooxy groups attached to pentane-1,5-diol and propane-1,2-diol backbones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol typically involves the reaction of magnesium salts with phosphonatooxy derivatives of pentane-1,5-diol and propane-1,2-diol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of magnesium ions with the phosphonate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction may produce lower oxidation state phosphonates .
Aplicaciones Científicas De Investigación
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphonatooxy groups, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Pentane-1,5-diol: Used as a plasticizer and solvent.
Propane-1,2-diol: Commonly used in dermatological preparations and as a solvent.
Magnesium glycerophosphate: Used in dietary supplements and as a pharmaceutical ingredient.
Uniqueness
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is unique due to its specific coordination of magnesium ions with phosphonatooxy groups, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized applications where such coordination is beneficial .
Propiedades
Número CAS |
143007-63-0 |
|---|---|
Fórmula molecular |
C8H18Mg2O12P2 |
Peso molecular |
416.78 g/mol |
Nombre IUPAC |
dimagnesium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C5H13O6P.C3H9O6P.2Mg/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
Clave InChI |
XGDVUQNUPQFIPY-UHFFFAOYSA-J |
SMILES canónico |
C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


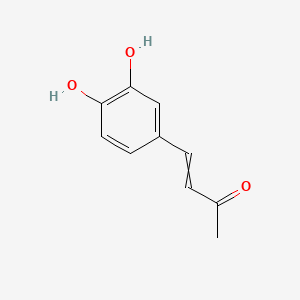


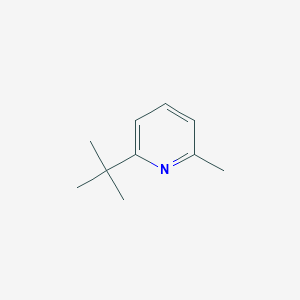
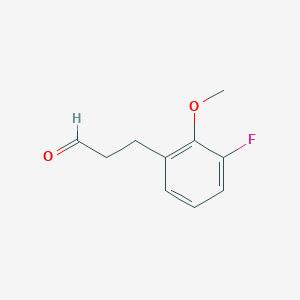
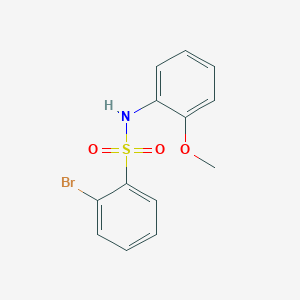
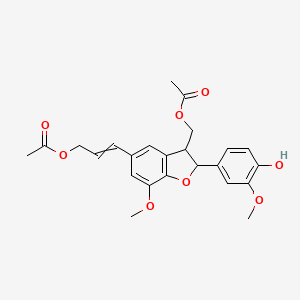
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)

![Ethyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B12434045.png)
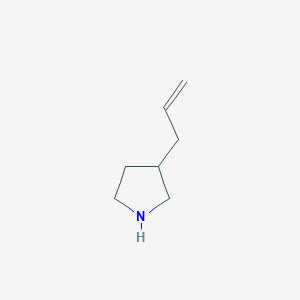

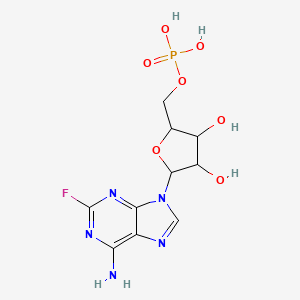
![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
